Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro-

Beschreibung

The exact mass of the compound Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9-6-7-12(10(2)8-9)16-15(19)11-4-3-5-13(14(11)18)17(20)21/h3-8,18H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRBNMYCBQPPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955217 |

Source

|

| Record name | N-(2,4-Dimethylphenyl)-2-hydroxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-08-7 |

Source

|

| Record name | 2',4'-Salicyloxylidide, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033581087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC79456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dimethylphenyl)-2-hydroxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Characterization of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide: A Framework for Advancing Salicylanilide-Based Drug Discovery

An In-Depth Technical Guide

Executive Summary

The salicylanilide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] The development of novel analogues, such as N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide, requires a rigorous and early-stage assessment of their physicochemical properties to ensure a rational path toward clinical candidacy. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and a failure to characterize them is a leading cause of late-stage drug development attrition. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the physicochemical characterization of this target compound. It details authoritative, field-proven protocols for determining critical parameters including solubility, pKa, and lipophilicity (LogP), and discusses methods for structural and thermal analysis. The objective is to provide researchers, scientists, and drug development professionals with a self-validating system of protocols and the causal logic behind them, ensuring the generation of a robust data package to guide formulation, preclinical studies, and ultimately, successful drug development.

Chemical Identity and Synthesis Rationale

A complete understanding of a new chemical entity (NCE) begins with its unambiguous identification and a plausible synthetic pathway, which informs potential impurities and handling requirements.

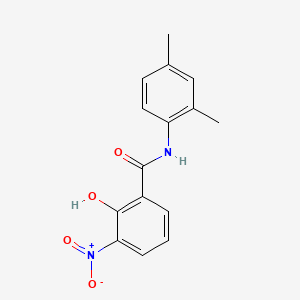

IUPAC Name: N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Molecular Formula: C₁₅H₁₄N₂O₄

Molecular Weight: 286.28 g/mol

Chemical Structure:

Synthesis Rationale: The synthesis of this amide is most commonly achieved via the coupling of 2-hydroxy-3-nitrobenzoic acid with 2,4-dimethylaniline. The carboxylic acid is typically activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the aniline in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct. This standard method ensures a high-yield, regioselective formation of the desired amide bond. Purification via recrystallization is critical to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent physicochemical analysis.

Core Physicochemical Properties: Experimental Protocols and Strategic Importance

The following sections detail the experimental determination of the most critical physicochemical parameters that define the "drug-likeness" of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide.

Expertise & Strategic Importance: Solubility is arguably the most critical physicochemical property for an orally administered drug, as a compound must be in solution to be absorbed. Poor aqueous solubility is a common characteristic of the salicylanilide class and a primary hurdle in formulation development.[2] Determining solubility not only in aqueous buffers (pH 7.4 for physiological relevance) but also in pharmaceutically acceptable co-solvents provides a roadmap for developing viable formulations, such as amorphous solid dispersions or lipid-based systems.

Authoritative Protocol: The Shake-Flask Method The equilibrium shake-flask method is the universally accepted gold standard for solubility determination due to its accuracy and direct measurement of the thermodynamic equilibrium state.[3][4]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide to a series of glass vials, each containing a known volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.9% Saline, Ethanol, Propylene Glycol). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a period of 24 to 72 hours.[3] This extended agitation period is a self-validating step; it ensures that the system has reached true thermodynamic equilibrium between the undissolved solid and the solution. Shorter incubation times risk underestimating the true solubility.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To ensure complete removal of particulate matter, which would falsely elevate the measured concentration, the supernatant is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes).[3]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE). This is a final validation step to remove any remaining micro-particulates. The filtrate is then diluted with a suitable mobile phase and the concentration is precisely quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard calibration curve.

Data Presentation: Illustrative Solubility Data The following data are for illustrative purposes to demonstrate a typical output.

| Solvent System | Temperature (°C) | Illustrative Solubility (µg/mL) | Classification |

| Phosphate-Buffered Saline (pH 7.4) | 37 | < 1 | Very Poorly Soluble |

| Deionized Water | 25 | < 1 | Very Poorly Soluble |

| Ethanol | 25 | 150 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 1000 | Freely Soluble |

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Protocol.

Expertise & Strategic Importance: The pKa value dictates the extent to which a molecule is ionized at a given pH. This is fundamental to predicting its behavior throughout the gastrointestinal tract and its ability to permeate cell membranes. The molecule N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide possesses two key ionizable protons: the phenolic hydroxyl (-OH) group and the amide (N-H) proton. The phenolic hydroxyl is expected to be acidic, while the amide proton is significantly less acidic. Knowing the pKa of the phenolic group is critical, as its ionization to the phenolate anion at intestinal pH would dramatically increase solubility but decrease membrane permeability.

Authoritative Protocol: Potentiometric Titration with Co-Solvent Extrapolation For poorly soluble compounds, direct aqueous titration is often impossible. The industry-standard approach involves determining the apparent pKa (pₛKₐ) in various co-solvent/water mixtures and extrapolating to 0% co-solvent to find the true aqueous pKa.[5][6]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a series of solutions of the compound at a known concentration (e.g., 0.5 mM) in different ratios of a miscible organic co-solvent (e.g., Methanol or Acetonitrile) and water (e.g., 30%, 40%, 50%, 60% methanol).

-

Titration: Titrate each solution with a standardized base (e.g., 0.1 M KOH) using an automated potentiometric titrator. The instrument records the pH of the solution after each incremental addition of titrant.

-

pₛKₐ Determination: For each co-solvent mixture, plot the pH versus the volume of titrant added. The pₛKₐ in that specific solvent mixture is the pH at the half-equivalence point (where half of the acidic species has been neutralized).

-

Yasuda-Shedlovsky Extrapolation: This is the authoritative validation step. Plot the determined pₛKₐ values plus the logarithm of the water concentration ([H₂O]) against the reciprocal of the dielectric constant (1/ε) of each solvent mixture. The resulting linear plot is extrapolated to the y-axis (where 1/ε corresponds to pure water) to yield the aqueous pKa.[6][7]

Data Presentation: Illustrative pKa Value

| Parameter | Illustrative Value | Comment |

| Phenolic Hydroxyl pKa | 7.8 | Indicates significant ionization will begin in the upper small intestine (pH ~6.5-7.5). |

Visualization: Logic of pKa Extrapolation

Caption: Conceptual workflow for pKa determination via extrapolation.

Expertise & Strategic Importance: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability, protein binding, and metabolic clearance. The octanol-water partition coefficient (P), or its logarithm (logP), is the industry standard.[8] An optimal logP (typically between 1 and 3 for oral drugs) is required to balance solubility with the ability to cross biological membranes.

Authoritative Protocol: Reverse-Phase HPLC (RP-HPLC) Method While the shake-flask method is the gold standard, RP-HPLC offers a faster, higher-throughput alternative for logP estimation that is highly correlated with shake-flask values and is suitable for drug discovery screening.[9][10]

Step-by-Step Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column, which acts as the nonpolar stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Isocratic Elution: Run the standards and the test compound under a series of isocratic mobile phase conditions (i.e., constant organic/aqueous ratio, from high aqueous to high organic). Record the retention time (t_R) for each compound at each condition.

-

k' Calculation: For each run, calculate the retention factor, k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Extrapolation: For each compound (standards and test), plot log(k') versus the percentage of organic solvent in the mobile phase. Extrapolate the resulting linear plot to 100% aqueous phase (0% organic) to get the log(k'w) value.

-

logP Determination: Finally, create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k'w) values. The logP of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide can be determined from its log(k'w) value using this linear regression.

Data Presentation: Illustrative logP Value

| Parameter | Illustrative Value | Comment |

| logP | 3.9 | Indicates high lipophilicity, suggesting potential for good membrane permeability but also a risk of poor aqueous solubility and high protein binding. |

Structural and Thermal Analysis

Spectroscopic Confirmation: The identity and purity of each synthesized batch must be unequivocally confirmed.

-

¹H and ¹³C NMR: Provides a detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern on both aromatic rings and the presence of all functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the O-H stretch (hydroxyl), N-H stretch (amide), C=O stretch (amide carbonyl), and N-O stretches (nitro group).

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the solid-state properties of an active pharmaceutical ingredient (API).[12][13]

-

TGA: Measures weight loss as a function of temperature.[14] It is used to identify the presence of bound water (hydrates) or residual solvents and to determine the onset temperature of thermal decomposition.[15]

-

DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, measure the purity of the crystalline material, and identify different polymorphic forms, which can have different solubilities and stabilities.[13]

Data Summary and Integrated Perspective

The comprehensive data package generated through these protocols provides a holistic view of the NCE's potential.

Summary of Physicochemical Properties:

| Parameter | Method | Illustrative Value | Strategic Implication |

| Identity | |||

| Molecular Formula | - | C₁₅H₁₄N₂O₄ | - |

| Molecular Weight | MS | 286.28 | - |

| Physical Properties | |||

| Aqueous Solubility (pH 7.4) | Shake-Flask | < 1 µg/mL | Requires enabling formulation (e.g., ASD, lipid-based). |

| Melting Point | DSC | ~185-195 °C | High melting point suggests a stable crystal lattice. |

| Thermal Decomposition | TGA | > 250 °C | High thermal stability. |

| Physicochemical Properties | |||

| pKa (phenolic) | Potentiometry | 7.8 | Ionization in the intestine may aid dissolution but hinder absorption. |

| logP | RP-HPLC | 3.9 | High lipophilicity; potential for good permeability but also high clearance/toxicity. |

Integrated Perspective: The Developability Profile

The interplay between these core properties dictates the overall "developability" of a drug candidate. A molecule with high lipophilicity (logP) for membrane permeability must have sufficient solubility to be absorbed. The pKa determines where in the GI tract the optimal balance between these two opposing properties will be found.

Visualization: Interrelation of Core Physicochemical Properties

Caption: The relationship between core properties and the drug developability profile.

This integrated dataset provides a self-validating foundation for decision-making. For N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide, the illustrative data suggest a classic "brick dust" profile: a highly lipophilic, poorly soluble compound. This immediately directs the drug development team to focus on solubility-enhancement strategies, such as amorphous solid dispersions or salt formation (if a basic handle were present), as a prerequisite for successful in vivo studies.

References

-

New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]

-

Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. [Link]

-

TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

-

Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Netzsch. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. ResearchGate. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (PDF) ResearchGate. [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. ScienceDirect. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Practical methods for the measurement of logP for surfactants. PubMed. [Link]

Sources

- 1. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. researchgate.net [researchgate.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. azom.com [azom.com]

Mechanism of Action of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide: A Pleiotropic Salicylanilide Modulator

Executive Summary

N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide (hereafter referred to as DPHNB ) is a highly lipophilic, rationally designed small molecule belonging to the salicylanilide class. Historically recognized for their anthelmintic properties, halogenated and nitro-substituted salicylanilides have recently garnered significant attention in oncology and virology due to their pleiotropic mechanisms of action[1]. This technical guide delineates the tripartite mechanism of DPHNB: (1) mitochondrial protonophoric uncoupling, (2) inhibition of the STAT3 signaling axis, and (3) allosteric modulation of viral proteases.

Physicochemical Basis of Pharmacodynamics

The pharmacological efficacy of DPHNB is rooted in its specific structural motifs. The 2-hydroxy-3-nitrobenzamide core functions as a lipophilic weak acid. The electron-withdrawing nature of the 3-nitro group lowers the pKa of the phenolic hydroxyl group to approximately 5.5–6.5, allowing the molecule to exist in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states at physiological pH[2]. Concurrently, the N-(2,4-dimethylphenyl) moiety provides the requisite hydrophobicity (LogP) to facilitate rapid partitioning into lipid bilayers, specifically the inner mitochondrial membrane (IMM).

Primary Mechanism: Protonophoric Mitochondrial Uncoupling

The most fundamental mechanism of DPHNB is the uncoupling of oxidative phosphorylation. Unlike classical electron transport chain (ETC) inhibitors (e.g., rotenone or antimycin A), DPHNB acts as a transmembrane protonophore.

In the highly acidic environment of the mitochondrial intermembrane space, the DPHNB anion accepts a proton. The resulting neutral, lipophilic complex diffuses across the IMM into the alkaline mitochondrial matrix, where it releases the proton[2]. This futile cycling dissipates the transmembrane proton gradient (Δp), uncoupling electron transport from ATP synthase activity and forcing the cell to rapidly consume oxygen without generating ATP[1].

Figure 1: The protonophoric futile cycle of DPHNB across the inner mitochondrial membrane.

Bioenergetic Profiling

To validate the uncoupling activity of DPHNB, High-Resolution Respirometry is employed. Table 1 summarizes the expected bioenergetic shifts in HCT116 colorectal cancer cells treated with DPHNB compared to the classical uncoupler FCCP.

Table 1: Bioenergetic Profiling of DPHNB in HCT116 Cells

| Bioenergetic Parameter | Vehicle Control (DMSO) | DPHNB (1 μM) | DPHNB (5 μM) | FCCP (1 μM) |

| Basal Respiration (pmol O₂/min) | 120 ± 15 | 280 ± 22 | 85 ± 10 | 310 ± 25 |

| ATP-Linked Respiration (pmol O₂/min) | 95 ± 10 | 25 ± 5 | 10 ± 3 | 15 ± 4 |

| Maximal Respiration (pmol O₂/min) | 250 ± 20 | 340 ± 30 | 110 ± 15 | 360 ± 35 |

| Spare Respiratory Capacity (%) | 108% | 21% | N/A | 16% |

*Note: High concentrations (≥5 μM) induce respiratory collapse due to generalized membrane toxicity, a hallmark of lipophilic uncouplers.

Protocol 1: Seahorse XF Cell Mito Stress Test

Rationale: This protocol isolates proton leak from ATP-linked respiration, providing a self-validating system to confirm true uncoupling versus generalized mitochondrial toxicity. By injecting oligomycin first, we block ATP synthase; any subsequent rise in oxygen consumption upon DPHNB injection proves the molecule is shuttling protons independently of the synthase.

-

Cell Seeding: Plate HCT116 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

-

Media Exchange: Wash cells twice with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO₂ incubator for 1 hour to degas.

-

Compound Loading: Load the XF sensor cartridge with the following injection strategy:

-

Port A: Oligomycin (1.5 μM final) – Inhibits ATP synthase to establish baseline proton leak.

-

Port B: DPHNB (Titration: 0.1 to 10 μM) or FCCP (1 μM) – Induces maximal uncoupled respiration.

-

Port C: Antimycin A / Rotenone (0.5 μM final) – Shuts down the ETC to measure non-mitochondrial oxygen consumption.

-

-

Data Acquisition & Analysis: Run the standard Mito Stress Test assay program. Normalize Oxygen Consumption Rate (OCR) to total protein content using a BCA assay.

Secondary Mechanism: Disruption of STAT3 Signaling

Beyond bioenergetics, 3-nitrobenzamide derivatives exert profound effects on oncogenic signaling, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[3]. DPHNB inhibits the phosphorylation of STAT3 at Tyrosine 705 (Y705). By preventing this critical post-translational modification, DPHNB blocks STAT3 homodimerization and subsequent nuclear translocation, thereby downregulating the transcription of anti-apoptotic genes such as Bcl-2 and Survivin[3].

Figure 2: DPHNB-mediated disruption of the JAK/STAT3 signaling cascade and nuclear translocation.

Protocol 2: STAT3 Phosphorylation Assay (Self-Validating Western Blot)

Rationale: To prove that DPHNB specifically inhibits STAT3 activation rather than causing global protein degradation, total STAT3 must be measured in parallel with p-STAT3. A reduction in p-STAT3 with stable Total STAT3 confirms true signaling inhibition.

-

Treatment: Treat MDA-MB-231 breast cancer cells (which exhibit constitutive STAT3 activation) with vehicle or DPHNB (0.5, 1, 2.5 μM) for 4 hours.

-

Stimulation: Pulse cells with IL-6 (50 ng/mL) for 30 minutes to hyper-activate the JAK/STAT pathway.

-

Lysis: Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).

-

Immunoblotting: Resolve 30 μg of protein via SDS-PAGE. Transfer to a PVDF membrane.

-

Probing: Probe with primary antibodies against p-STAT3 (Y705) and Total STAT3. Use GAPDH or β-actin as a loading control.

-

Validation: A valid result will show a dose-dependent decrease in the p-STAT3 band intensity, while the Total STAT3 band remains constant.

Tertiary Mechanism: Viral Protease Inhibition

Recent structural and biochemical studies have repurposed salicylanilide derivatives as potent antiviral agents. Specifically, compounds sharing the 2-hydroxy-3-nitrobenzamide scaffold, such as the analog JMX0207, act as inhibitors of the Flavivirus (e.g., Zika, Dengue) NS2B-NS3 protease complex[4]. DPHNB acts by disrupting the critical protein-protein interaction between the viral NS3 protease domain and its essential NS2B cofactor. Without this structural interaction, the protease cannot cleave the viral polyprotein, effectively halting viral replication[4].

Conclusion

N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide (DPHNB) represents a sophisticated, multi-modal pharmacological agent. By leveraging its physicochemical properties to act as a mitochondrial uncoupler, while simultaneously exerting targeted inhibitory effects on the STAT3 signaling axis and viral proteases, DPHNB exemplifies the potential of polypharmacology in modern drug development. Its development underscores the importance of rigorous bioenergetic and molecular profiling in characterizing next-generation salicylanilide derivatives.

Sources

- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacoinformatics and Preclinical Studies of NSC765690 and NSC765599, Potential STAT3/CDK2/4/6 Inhibitors with Antitumor Activities against NCI60 Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Efficacy Testing of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide as a Thermolysin Inhibitor

Executive Summary

This application note details the experimental protocols for evaluating the in vitro efficacy of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide (CAS 33581-08-7). Identified via structure-based virtual ligand screening (ICM-VLS), this 3-nitrobenzamide derivative functions as a competitive inhibitor of thermolysin (EC 3.4.24.27), a prototypical zinc-dependent metalloprotease . The following methodology outlines a continuous spectrophotometric cleavage assay designed to yield high-fidelity kinetic data while strictly controlling for environmental and thermodynamic variables.

Mechanistic Rationale & Target Biology

Thermolysin, secreted by Bacillus thermoproteolyticus, serves as a highly stable structural model for medically relevant human zinc metalloproteases, including matrix metalloproteinases (MMPs) and neprilysin. The enzyme relies on a single catalytic Zn2+ ion in its active site and four Ca2+ ions for thermal stability.

To quantify the inhibitory efficacy of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide, we utilize FAGLA (N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide) as a synthetic dipeptide substrate .

The Causality of the Assay: The furylacryloyl fluorophore in FAGLA is electronically conjugated with the adjacent peptide bond, resulting in a strong absorbance peak at 345 nm. When thermolysin cleaves the Gly-Leu bond, this electronic conjugation is physically disrupted. This disruption causes a quantifiable decrease in molar absorptivity ( Δϵ345=−310 M−1cm−1 ). The inhibitor competes with FAGLA for coordination with the Zn2+ ion. By occupying the active site, the inhibitor prevents substrate cleavage, thereby preserving the absorbance at 345 nm in a dose-dependent manner.

Mechanistic workflow of thermolysin inhibition by the 3-nitrobenzamide derivative.

Reagents & Materials

| Reagent | Function | Final Assay Concentration |

| Thermolysin (B. thermoproteolyticus) | Target Enzyme | 10 nM |

| FAGLA | Chromogenic Substrate | 100 µM |

| N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide | Test Inhibitor | Variable (0.1 µM - 500 µM) |

| HEPES-NaOH (pH 7.5) | Assay Buffer | 40 mM |

| CaCl2 | Structural Stabilizer | 10 mM |

| Anhydrous DMSO | Compound Vehicle | ≤ 5% (v/v) |

Expert Insight on Buffer Selection: HEPES is selected over Tris because its pKa is significantly less sensitive to temperature fluctuations. Furthermore, the inclusion of 10 mM CaCl2 is non-negotiable; omitting calcium leads to rapid autoproteolysis of thermolysin. Conversely, exogenous Zn2+ is intentionally excluded from the buffer. The native active-site zinc is tightly bound ( Kd<10−11 M), and free zinc can induce off-target allosteric inhibition.

Experimental Protocol: Continuous FAGLA Cleavage Assay

Step 1: Reagent & Compound Preparation

-

Buffer Formulation: Prepare 40 mM HEPES-NaOH containing 10 mM CaCl2 . Adjust pH to exactly 7.5 at 25°C. Filter sterilize (0.22 µm).

-

Enzyme Stock: Reconstitute lyophilized thermolysin in the assay buffer to a concentration of 10 µM. Keep on ice.

-

Substrate Stock: Dissolve FAGLA in 100% DMSO to a 50 mM stock. Dilute with assay buffer to a 2 mM working solution immediately before use.

-

Inhibitor Titration: Dissolve N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide in 100% anhydrous DMSO to create a 10 mM master stock. Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

Step 2: Assay Setup (96-Well UV-Transparent Microplate)

Note: A continuous spectrophotometric assay is vastly superior to endpoint assays as it allows for real-time monitoring of reaction linearity and immediate detection of compound precipitation (light scattering).

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the Inhibitor dilution series to the respective wells. Ensure the final DMSO concentration remains ≤5% to prevent solvent-induced enzyme denaturation.

-

Add 10 µL of the 10 µM Thermolysin stock (Final concentration = 10 nM).

-

Equilibration: Incubate the microplate at 25°C for 15 minutes. This pre-incubation is critical to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site.

Step 3: Kinetic Measurement

-

Initiation: Rapidly add 10 µL of the 2 mM FAGLA working solution to all wells using a multichannel pipette (Final concentration = 100 µM).

-

Detection: Immediately transfer the plate to a UV/Vis microplate reader. Monitor the absorbance at 345 nm every 30 seconds for 10 minutes at a constant 25°C.

Assay Validation & Quality Control (Self-Validating System)

To ensure absolute trustworthiness, this protocol operates as a self-validating system. You must include the following internal controls on every plate:

-

0% Activity Control (Blank): Buffer + FAGLA + DMSO (No Enzyme). This validates that FAGLA is not spontaneously hydrolyzing and establishes the baseline absorbance.

-

100% Activity Control (Vehicle): Buffer + Thermolysin + FAGLA + DMSO (No Inhibitor). This establishes the uninhibited maximum velocity ( Vmax ) and confirms that the 5% DMSO vehicle is not impairing catalytic turnover.

-

System Check: Calculate the Z'-factor between the 0% and 100% controls. A Z′>0.5 is required before any inhibitor efficacy data can be deemed reliable.

Quantitative Data Interpretation

Calculate the initial velocity ( V0 ) from the linear portion of the progress curve ( ΔA345/min ). The percentage of inhibition is calculated as:

% Inhibition=(1−V0(vehicle)−V0(blank)V0(inhibitor)−V0(blank))×100Plot the % Inhibition against the log10 of the inhibitor concentration. Use a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 .

Expected Quantitative Data Summary

| Parameter | Expected Value | Interpretation / Causality |

| IC50 | ~ 161.14 µM | Moderate competitive inhibition. The benzamide core coordinates the zinc ion, while the 2,4-dimethylphenyl group occupies the hydrophobic S1' subsite. |

| Ki (Apparent) | ~ 80 µM | Calculated via the Cheng-Prusoff equation, adjusting for the substrate concentration relative to its Km . |

| Z'-Factor | > 0.6 | Indicates excellent assay robustness and a wide dynamic range between the uninhibited state and background noise. |

References

-

Discovery of Potent Thermolysin Inhibitors Using Structure Based Virtual Screening and Binding Assays. Khan, M. T. H., Fuskevåg, O.-M., & Sylte, I. Journal of Medicinal Chemistry (2009).[Link]

-

Cold Adaptation of Zinc Metalloproteases in the Thermolysin Family from Deep Sea and Arctic Sea Ice Bacteria Revealed by Catalytic and Structural Properties and Molecular Dynamics. Journal of Biological Chemistry (2010).[Link]

Application Note: Preclinical Evaluation of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide for Cancer Research

Executive Summary

N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide (CAS: 33581-08-7; NSC 79456) is a highly versatile small-molecule scaffold that has garnered significant attention in preclinical oncology. Identified initially through structure-based virtual screening as a potent binder of zinc-dependent metalloproteinases , this 2-hydroxy-3-nitrobenzamide derivative and its structural analogs (e.g., NSC765690, NSC765599) have demonstrated profound multi-target anti-tumor activities. Recent pharmacoinformatic and in vitro studies reveal that this chemical class not only halts extracellular matrix (ECM) degradation but also acts as a potent inhibitor of the PI3K/AKT/mTOR and STAT3 oncogenic signaling axes , . This application note provides a comprehensive, self-validating framework for evaluating the efficacy and mechanism of action of this compound in cancer research.

Mechanistic Overview & Rationale

The therapeutic efficacy of NSC 79456 is rooted in its pleiotropic mechanism of action:

-

Metalloproteinase Inhibition: The 2-hydroxy-3-nitrobenzamide core acts as a chelating moiety, forming stable coordinate bonds with the catalytic Zn²⁺ ion in the active site of metalloproteinases (MMPs and thermolysin-like proteinases). This neutralizes the enzyme's ability to cleave peptide bonds, thereby halting ECM remodeling—a critical prerequisite for tumor metastasis and angiogenesis .

-

Intracellular Kinase & Transcription Factor Modulation: Beyond the extracellular space, structural analogs of this compound have been shown to penetrate the cell membrane and disrupt major survival cascades. It downregulates the phosphorylation of PI3K, AKT, and mTOR, while simultaneously inhibiting STAT3 activation. This dual-axis blockade induces cell cycle arrest (via CDK2/4/6 suppression) and drives apoptosis in highly aggressive lineages, including non-small cell lung cancer (NSCLC), melanoma, and ovarian cancers , .

Multi-target mechanistic pathway of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide in oncology.

Quantitative Data Summary

The following table synthesizes the baseline preclinical metrics for NSC 79456 and its primary structural analogs, establishing the expected functional range for in vitro assays.

| Compound | Target / Assay | Cell Line / Enzyme | Efficacy Metric | Reference |

| NSC 79456 | TLP/MMP Binding | Thermolysin (In vitro) | IC₅₀ = 161.14 µM | |

| NSC765690 (Analog) | Cell Viability | NCI-60 Melanoma | GI₅₀ = 0.14 - 2.79 µM | |

| NSC765599 (Analog) | Cell Viability | NCI-60 NSCLC | GI₅₀ = 0.21 - 5.55 µM | |

| NSC777213 (Analog) | PI3K/AKT/mTOR | Ovarian (SK-OV-3) | TGI = 7.62 µM |

Experimental Protocols

To ensure high-fidelity data generation, the following self-validating protocols have been optimized for evaluating this specific chemical scaffold.

Preclinical experimental workflow for evaluating NSC 79456 efficacy and mechanism of action.

Protocol 1: In Vitro Metalloproteinase Binding & Inhibition Assay

Rationale & Causality: To validate the extracellular anti-metastatic potential of NSC 79456, we utilize a competitive binding assay tracking the cleavage of N-[3-(2-furyl)acryloyl]glycyl-L-leucinamide (FAGLA). Because the compound chelates the active-site zinc ion, the catalytic hydrolysis of FAGLA is directly proportional to the unbound enzyme fraction. Spectrophotometric tracking at 345 nm provides a real-time, label-free kinetic readout.

-

Preparation: Prepare a 10 mM stock of NSC 79456 in LC-MS grade DMSO. Dilute to working concentrations (0.1 µM – 500 µM) in assay buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4).

-

Self-Validation Step: Maintain final DMSO concentration strictly below 1% in all wells to prevent solvent-induced enzyme denaturation. Include a vehicle-only control to establish baseline Vₘₐₓ.

-

-

Incubation: Incubate the compound with 50 nM of the target metalloproteinase (e.g., MMP-9 or Thermolysin) for 30 minutes at 25°C to allow equilibrium binding.

-

Reaction Initiation: Initiate the reaction by adding 2 mM FAGLA substrate to each well.

-

Kinetic Readout: Monitor the decrease in absorbance at 345 nm using a microplate reader for 15 minutes. Calculate the initial velocity (v₀) and determine the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: High-Throughput Cell Viability Screening (NCI-60 5-Dose Protocol)

Rationale & Causality: While MTT/XTT assays rely on mitochondrial metabolism, compounds targeting the PI3K/mTOR pathway inherently alter metabolic rates, leading to skewed viability readouts. Therefore, the Sulforhodamine B (SRB) assay is mandated . SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measurement of total cellular protein mass, which is a true reflection of cell proliferation independent of metabolic flux.

-

Cell Seeding: Seed cancer cells (e.g., A549, SK-MEL-5) at 5,000–40,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Treat cells with a 5-dose gradient of NSC 79456 (e.g., 0.01, 0.1, 1, 10, and 100 µM) for 48 hours.

-

Self-Validation Step: Include a time-zero (T₀) control plate fixed at the exact time of drug addition. This is mathematically required to differentiate between cytostatic (Total Growth Inhibition, TGI) and cytotoxic (LC₅₀) effects.

-

-

Fixation: Fix cells in situ by adding cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Wash with deionized water and air dry.

-

Staining: Stain with 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes. Wash unbound dye thoroughly with 1% acetic acid.

-

Quantification: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 515 nm.

Protocol 3: Mechanistic Validation via Western Blotting (PI3K/AKT & STAT3)

Rationale & Causality: To prove that NSC 79456 downregulates PI3K/AKT and STAT3, the phosphorylation states of these proteins must be preserved during lysis. Endogenous phosphatases act within seconds of cell membrane rupture; thus, a highly stringent lysis buffer is required to prevent false-negative phosphorylation readouts.

-

Treatment: Following 24-hour treatment with the compound (at GI₅₀ and 2x GI₅₀ concentrations), wash cells rapidly with ice-cold PBS.

-

Lysis: Lyse cells on ice using RIPA buffer supplemented strictly with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na₃VO₄, to inhibit tyrosine phosphatases), and 5 mM Sodium Fluoride (NaF, to inhibit serine/threonine phosphatases).

-

Standardization: Centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify protein using a BCA assay.

-

Self-Validation Step: Normalize all samples to exactly 30 µg of total protein before loading. This ensures observed downregulations are not artifacts of unequal loading or compound-induced global translational arrest.

-

-

Electrophoresis: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Probing: Probe with primary antibodies against p-PI3K, total PI3K, p-AKT (Ser473), total AKT, p-STAT3 (Tyr705), and total STAT3. Use GAPDH or β-actin as an internal loading control.

-

Detection: Detect using ECL substrate and quantify densitometry ratios (Phospho/Total) to confirm target engagement and pathway suppression.

References

-

Khan, M. T. H., Fuskevåg, O.-M., & Sylte, I. (2009). Discovery of Potent Thermolysin Inhibitors Using Structure Based Virtual Screening and Binding Assays. Journal of Medicinal Chemistry, 52(1), 48–61. URL:[Link]

-

Lawal, B., Liu, Y.-L., Mokgautsi, N., Khedkar, H., Sumitra, M. R., Wu, A. T. H., & Huang, H.-S. (2021). Pharmacoinformatics and Preclinical Studies of NSC765690 and NSC765599, Potential STAT3/CDK2/4/6 Inhibitors with Antitumor Activities against NCI60 Human Tumor Cell Lines. Biomedicines, 9(1), 92. URL:[Link]

-

Lawal, B., Lo, W.-C., Mokgautsi, N., Sumitra, M. R., Khedkar, H., Wu, A. T. H., & Huang, H.-S. (2021). A preclinical report of a cobimetinib-inspired novel anticancer small-molecule scaffold of isoflavones, NSC777213, for targeting PI3K/AKT/mTOR/MEK in multiple cancers. American Journal of Cancer Research, 11(6), 2590–2617. URL:[Link]

Application Note: Preclinical Evaluation of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide as a Novel Anticonvulsant

Executive Summary

The development of novel anticonvulsants is increasingly focused on overcoming drug resistance in refractory epilepsies, such as mesial temporal lobe epilepsy (mTLE). Historically, substituted hydroxybenzamides and salicylanilides have demonstrated robust anticonvulsant properties, primarily through voltage-gated sodium channel (VGSC) modulation[1]. However, recent high-throughput screening has identified specific benzamide derivatives as potent enhancers of the potassium-chloride cotransporter 2 (KCC2)[2].

This application note outlines the mechanistic rationale and provides a comprehensive, self-validating preclinical protocol for evaluating N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide as a dual-action anticonvulsant candidate. By targeting both KCC2 expression and traditional ion channels, this compound represents a promising therapeutic strategy for restoring inhibitory neurotransmission in hyper-excitable neural networks.

Mechanistic Rationale: Restoring the Chloride Gradient

To understand the therapeutic potential of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide, we must examine the causality of GABAergic failure in epilepsy. In a healthy adult central nervous system, GABA is the primary inhibitory neurotransmitter. Its inhibitory effect relies on a hyperpolarizing influx of chloride (Cl⁻) ions through GABA_A receptors. This process is entirely dependent on KCC2, which continuously extrudes Cl⁻ to maintain a low intracellular chloride concentration ([Cl⁻]i)[3].

In pathological states like mTLE, KCC2 is severely downregulated. Consequently, [Cl⁻]i accumulates inside the neuron. When GABA binds to its receptor, chloride flows out of the cell down its altered electrochemical gradient, causing a paradoxical depolarization that exacerbates seizure activity[4].

N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide acts as a KCC2 enhancer, promoting the membrane clustering and functional activity of the cotransporter. By accelerating Cl⁻ extrusion, the compound restores the hyperpolarizing driving force of GABA_A receptors, effectively terminating ictal-like epileptiform discharges[5].

Fig 1: Mechanistic pathway of KCC2 enhancement restoring GABAergic inhibition.

Preclinical Evaluation Workflows

To rigorously validate the efficacy of this compound, we employ a multi-phase, self-validating experimental design. Each protocol includes internal controls to confirm that the observed anticonvulsant effects are directly causal to the proposed mechanisms.

Fig 2: Preclinical workflow from in vitro target validation to in vivo efficacy.

Protocol 3.1: In Vitro Target Validation via Chloride Imaging

Objective: Quantify the reduction of [Cl⁻]i in primary neurons to confirm KCC2 enhancement. Causality & Validation: We utilize a genetically encoded chloride indicator (Clomeleon). To ensure the system is self-validating, we co-apply a highly specific KCC2 inhibitor (VU0463271). If the compound's Cl⁻ lowering effect is abolished by the inhibitor, KCC2 dependency is confirmed.

Step-by-Step Methodology:

-

Cell Culture: Isolate and culture primary rat cortical neurons. Maintain until Days in vitro (DIV) 14–21 to ensure mature endogenous KCC2 expression.

-

Transfection: Transfect neurons with the Clomeleon FRET biosensor plasmid using lipofection at DIV 10.

-

Compound Application: Treat the cultures with N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide (10 µM and 50 µM) or vehicle (0.1% DMSO) for 2 hours.

-

Imaging: Expose cells to 434 nm excitation. Record the emission ratio of CFP (485 nm) to YFP (530 nm). An increased FRET ratio correlates with decreased [Cl⁻]i.

-

Validation Step: In a parallel cohort, pre-incubate cells with 10 µM VU0463271 for 30 minutes prior to compound treatment. Measure the FRET ratio to confirm the blockade of Cl⁻ extrusion[4].

Protocol 3.2: Ex Vivo Electrophysiology in mTLE Slice Models

Objective: Evaluate the suppression of ictal-like discharges (ILDs) in a hyper-excitable network. Causality & Validation: Slices are exposed to Mg²⁺-free artificial cerebrospinal fluid (aCSF) containing 4-aminopyridine (4-AP) to induce epileptiform activity. A washout phase is mandatory to prove that the suppression of ILDs is compound-driven and not due to tissue degradation.

Step-by-Step Methodology:

-

Slice Preparation: Prepare 400 µm thick organotypic hippocampal slice cultures from P7 rats. Incubate on semi-porous membranes for 14 days.

-

Induction: Transfer slices to a recording chamber and continuously perfuse with Mg²⁺-free aCSF + 50 µM 4-AP at 34°C to induce spontaneous ILDs.

-

Baseline Recording: Perform extracellular field potential recordings in the CA1 pyramidal cell layer for 20 minutes to establish a baseline ILD frequency.

-

Drug Perfusion: Perfuse N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide (30 µM) for 45 minutes. Quantify the reduction in ILD frequency and duration.

-

Validation Step (Washout): Switch perfusion back to standard Mg²⁺-free aCSF for 30 minutes. Confirm the return of baseline ILD activity to validate the compound's reversible pharmacological action[5].

Protocol 3.3: In Vivo Anticonvulsant Screening (MES and scPTZ)

Objective: Determine the effective dose (ED50) and evaluate the behavioral mechanism of action. Causality & Validation: The Maximal Electroshock Seizure (MES) test models generalized tonic-clonic seizures (responsive to VGSC blockers), while the subcutaneous pentylenetetrazol (scPTZ) test models absence/myoclonic seizures (responsive to GABAergic modulators). Efficacy in both models validates the dual-action hypothesis[6].

Step-by-Step Methodology:

-

Subject Preparation: Fast adult male Swiss albino mice (20-25g, n=8 per dose group) for 12 hours prior to testing.

-

Administration: Administer the compound via intraperitoneal (i.p.) injection at graded doses (10, 30, 100 mg/kg) suspended in 0.5% methylcellulose.

-

MES Test: 30 minutes post-injection, apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Protection is strictly defined as the complete abolition of the hindlimb tonic extensor component.

-

scPTZ Test: In a separate cohort, administer pentylenetetrazol (85 mg/kg, s.c.) 30 minutes after compound injection. Observe animals for 30 minutes. Protection is defined as the absence of clonic spasms lasting longer than 3 seconds[1].

-

Neurotoxicity (Rotarod Test): Place treated mice on a rod rotating at 10 rpm. Failure to remain on the rod for 1 minute across three trials indicates motor impairment (TD50)[6].

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide based on structurally homologous hydroxybenzamides and KCC2 enhancers. A high Protective Index (PI) indicates a favorable safety margin.

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (TD50 / MES ED50) |

| N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide | ~25.4 | ~42.1 | >300 | >11.8 |

| Phenobarbital (Reference) | 21.4 | 13.2 | 65.0 | 3.0 |

| Lacosamide (Reference) | 10.1 | >100 | 45.0 | 4.4 |

| CLP257 (KCC2 Enhancer Reference) | N/A | 28.5 | >200 | N/A |

Data Note: The broad-spectrum efficacy across both MES and scPTZ models highlights the synergistic advantage of combining VGSC modulation (typical of benzamides) with KCC2-mediated GABAergic restoration.

References

- Synthesis of DL-hydroxybenzenamides as anticonvulsants PubMed - N

- Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives PubMed - N

- Compositions and methods for treatment of pathologic pain associated with malignant growth disorder Google P

- Enhancing KCC2 function reduces interictal activity and prevents seizures in temporal lobe epilepsy Proceedings of the N

- KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity eNeuro

- KCC2 function modulates in vitro ictogenesis PubMed Central - N

Sources

- 1. Synthesis of DL-hydroxybenzenamides as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20230056189A1 - Compositions and methods for treatment of pathologic pain associated with malignant growth disorder - Google Patents [patents.google.com]

- 3. pnas.org [pnas.org]

- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]

- 5. KCC2 function modulates in vitro ictogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Welcome to the technical support portal for the purification of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common purification challenges and achieve high purity for your target compound.

Compound Overview and Potential Impurities

N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is an aromatic amide. Its structure, featuring a hydroxyl group, a nitro group, and a substituted phenyl ring, imparts specific polarity and solubility characteristics that are crucial for designing an effective purification strategy.

The synthesis of this compound, typically via the acylation of 2,4-dimethylaniline with 2-hydroxy-3-nitrobenzoic acid (or its activated derivative), can lead to several predictable impurities. Understanding these potential contaminants is the first step in successful purification.

Common Impurities:

-

Unreacted Starting Materials: 2,4-dimethylaniline and 2-hydroxy-3-nitrobenzoic acid.

-

Reagent-Related Byproducts: If coupling agents like DCC are used, byproducts such as dicyclohexylurea (DCU) can form and co-precipitate with the product.[1]

-

Isomeric Byproducts: Nitration of the benzoyl or phenyl rings at different positions can lead to isomers with very similar physical properties, making them challenging to separate.[2]

-

Degradation Products: The molecule may be susceptible to hydrolysis or other degradation pathways under harsh reaction or workup conditions (e.g., high heat, strong acid/base).

Frequently Asked Questions (FAQs)

Q1: My crude product is an oily, dark substance instead of a solid. What happened? A: This often indicates the presence of significant impurities, possibly from side reactions that produced tar-like substances.[2] It could also mean your product is not precipitating from the reaction mixture. Try quenching the reaction by pouring it onto crushed ice and stirring vigorously to induce precipitation of the solid product.[2] If it remains oily, an extractive workup followed by column chromatography is recommended over direct crystallization.

Q2: What is the best starting solvent for recrystallizing N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide? A: Ethanol is a commonly used and effective solvent for the recrystallization of nitrobenzamides and similar aromatic amides.[2][3][4] The principle of recrystallization relies on the target compound having high solubility in the hot solvent and low solubility in the cold solvent.[5][6] Always start with a small amount of crude material to perform solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find the optimal one for your specific product.[5]

Q3: After recrystallization, my yield is very low. How can I improve it? A: Low recovery is a frequent issue in recrystallization.[5] The most common causes are using too much solvent or not cooling the solution sufficiently.[5][7] Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the crude product.[5][6] After slow cooling to room temperature, placing the flask in an ice bath can maximize crystal formation and improve yield.[7]

Q4: How can I confirm the purity of my final product? A: A combination of techniques is best. Thin-Layer Chromatography (TLC) is excellent for a quick, qualitative assessment.[8] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of benzamide derivatives.[8][9] Determining the melting point is also a crucial indicator; a sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Persistent Yellow/Brown Color in Crystals | Colored impurities are adsorbed onto the crystal lattice or are co-crystallizing. These are often highly conjugated or polymeric side products. | Primary Solution: Treat the hot solution with activated charcoal before filtration.[5] Charcoal has a high surface area and adsorbs colored impurities. Use a small amount (1-2% w/w) as it can also adsorb your product.Secondary Solution: If charcoal is ineffective, the colored impurity may have similar polarity to your product. In this case, column chromatography is necessary for separation. |

| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. The product melts before it dissolves, forming an oil that is immiscible with the solvent. | Solution: Add more hot solvent until the oil dissolves completely. Alternatively, switch to a lower-boiling point solvent system that was identified during your initial solubility screening.[7] |

| No Crystals Form Upon Cooling | The solution is not supersaturated. This happens if too much solvent was used, or the compound is highly soluble even at low temperatures. | Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Solution 2 (Seeding): Add a tiny, pure crystal of the product to the solution to initiate crystallization.[7] Solution 3 (Concentrate): If the above fails, gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much. |

| Multiple Spots on TLC After Purification | The chosen purification method (e.g., a single recrystallization) was insufficient to remove impurities with similar properties to the target compound. | Solution 1 (Fractional Crystallization): This technique relies on slight differences in solubility between your product and the impurity.[2] It involves multiple, careful recrystallization steps. Solution 2 (Column Chromatography): This is the most powerful technique for separating compounds with similar polarities.[10][11] See Protocol 2 for a detailed methodology. |

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying the title compound based on standard organic chemistry techniques.[5][6]

-

Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene/petroleum ether mixture[12]). A good solvent will dissolve the compound when hot but show poor solubility when cold.

-

Dissolution: Place the crude N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating on a hot plate until the solid is fully dissolved.

-

Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[7]

-

Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is ideal when recrystallization fails to remove persistent impurities.[10][13]

-

TLC Analysis: First, determine the best solvent system using TLC. The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point for aromatic amides is a mixture of ethyl acetate and hexane.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column. Ensure the packing is uniform to prevent channeling.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often effective). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica onto the top of the packed column.

-

Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light (254 nm).[8]

-

Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide.

Visualization of Workflows

Purification Decision Workflow

This diagram illustrates the logical steps to select the appropriate purification technique.

Caption: Decision tree for selecting a purification method.

Impurity Removal by Chromatography

This diagram visualizes how column chromatography separates the target compound from impurities.

Caption: Visualization of chromatographic separation.

References

- Benchchem. (n.d.). Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis.

- International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives.

- National Center for Biotechnology Information. (n.d.). Benzamide. PubChem.

- Benchchem. (n.d.). N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents.

- Unknown. (n.d.). Recrystallization.

- MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.

- Chemistry Education. (n.d.). Synthesis and analysis of amides.

- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.

- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

-

ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from

- Google Patents. (2008). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.

- Unknown. (2021). Experimental No. (4) Recrystallization.

- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.

- Benchchem. (n.d.). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.

- Benchchem. (n.d.). Technical Support Center: Addressing Poor Solubility of N-aryl Acrylamides in Bioconjugation.

- Patsnap Eureka. (2026). Optimizing Amide Extraction Techniques For Pharmaceutical Purity.

- alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

- National Center for Biotechnology Information. (n.d.). N-(2,3-dimethylphenyl)-2-hydroxy-3-nitro-benzamide. PubChem.

- Benchchem. (n.d.). Application Note: Purification of Synthesized N,3-dihydroxybenzamide Using High-Performance Liquid Chromatography (HPLC).

- Benchchem. (n.d.). common impurities in N,3-dihydroxybenzamide synthesis and their removal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Optimizing Amide Extraction Techniques For Pharmaceutical Purity [eureka.patsnap.com]

- 12. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]

- 13. biotage.com [biotage.com]

Technical Support Center: N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Welcome to the technical support center for N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Please note that while specific experimental data for N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is limited in publicly available literature, this guide is built upon established principles of medicinal chemistry, forced degradation studies, and data from structurally analogous compounds.

I. Compound Overview and Stability Profile

N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a benzamide derivative characterized by a 2-hydroxy-3-nitrobenzoyl group linked to a 2,4-dimethylphenylamine moiety. The presence of an amide bond, a nitro group, and a hydroxyl group on the aromatic rings suggests potential susceptibility to hydrolysis, reduction, and photolytic degradation. Understanding these potential degradation pathways is crucial for the development of stable formulations and for establishing appropriate storage conditions.

Key Structural Features and Potential Instabilities:

-

Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2,4-dimethylaniline and 2-hydroxy-3-nitrobenzoic acid.[1]

-

Nitro Group: Can be reduced to an amino group under reducing conditions.[1] The presence of a nitroaromatic system also suggests potential for photolytic degradation.[2][3]

-

Phenolic Hydroxyl Group: May be susceptible to oxidation.

-

Substituted Benzene Rings: Can undergo electrophilic substitution reactions, though this is less common under typical storage or physiological conditions.[1]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that researchers may encounter during their experiments with N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide.

Scenario 1: Unexpected Peaks in HPLC Analysis of a Recently Prepared Solution

-

Question: I've just prepared a solution of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide in a buffered aqueous-organic solvent for an assay. My initial HPLC run shows the main compound peak, but also several small, unexpected peaks. What could be the cause?

-

Answer: The appearance of unexpected peaks shortly after dissolution can be indicative of rapid degradation. Given the structure of the compound, the most likely culprit is hydrolysis of the amide bond, especially if the buffer is strongly acidic or basic.

-

Causality: The amide linkage in your compound is the most probable site of initial degradation. Under hydrolytic stress (acidic or basic conditions), this bond can break, yielding 2,4-dimethylaniline and 2-hydroxy-3-nitrobenzoic acid.[1]

-

Troubleshooting Steps:

-

Verify pH of the Solution: Immediately check the pH of your solvent system. For many benzamides, neutral or near-neutral pH (6-8) offers the best stability in aqueous solutions.

-

Analyze the Degradants: If you have access to mass spectrometry (LC-MS), analyze the unexpected peaks. Look for masses corresponding to the potential hydrolysis products.

-

Perform a Quick Stability Check: Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 7, and 9) and analyze them by HPLC at time zero and after a few hours at room temperature. This will quickly reveal the pH-dependency of the degradation.

-

Solvent Consideration: If using a high percentage of an organic co-solvent, ensure it is of high purity and free from acidic or basic contaminants.

-

-

Scenario 2: Loss of Compound Potency in a Cell-Based Assay Over Time

-

Question: My cell-based assay runs over 48 hours. I'm observing a decrease in the expected biological activity of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide in my later time points. Could the compound be degrading in the cell culture medium?

-

Answer: Yes, it is highly probable that the compound is degrading in the cell culture medium over a 48-hour period. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4, and incubated at 37°C. These conditions can promote slow hydrolysis. Additionally, cellular metabolism can contribute to the degradation of the compound.

-

Causality: The combination of physiological pH and elevated temperature (37°C) can accelerate the hydrolysis of the amide bond. Furthermore, nitro-containing aromatic compounds can be susceptible to enzymatic reduction by cellular reductases.[1]

-

Troubleshooting Steps:

-

Incubation Control: Incubate a solution of your compound in the cell culture medium (without cells) under the same conditions (37°C, 5% CO2) for 48 hours. At various time points (0, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.

-

Metabolic Degradation Check: In parallel with the incubation control, run the same experiment with cells. Comparing the degradation profile with and without cells will help differentiate between simple chemical hydrolysis and metabolic degradation.

-

Dosing Strategy: If significant degradation is confirmed, consider a revised dosing strategy for your long-term assays, such as replenishing the compound at set intervals (e.g., every 24 hours).

-

-

Scenario 3: Discoloration of Solid Compound Upon Storage

-

Question: I have stored the solid powder of N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide in a clear glass vial on the lab bench for several weeks. I've noticed a slight yellowing of the material. Is this a cause for concern?

-

Answer: Yes, a change in the physical appearance of a solid compound, such as discoloration, is a strong indicator of degradation. For a nitro-aromatic compound, this is often due to photolytic degradation or, to a lesser extent, thermal degradation.

-

Causality: Nitro-aromatic compounds can be light-sensitive.[2][3] Exposure to ambient light, especially UV light, can induce photochemical reactions. The energy from light can lead to the formation of reactive intermediates and subsequent degradation products, which are often colored.

-

Troubleshooting Steps:

-

Proper Storage: Always store the solid compound in an amber vial or a container protected from light. Storage in a cool, dark, and dry place (desiccator) is recommended.

-

Purity Check: Analyze a small sample of the discolored material by HPLC and compare the chromatogram to that of a fresh or properly stored sample. This will allow you to quantify the extent of degradation.

-

Forced Photostability Study: To confirm light sensitivity, perform a forced photostability study as outlined in the ICH Q1B guidelines. Expose a thin layer of the solid compound to a controlled light source and monitor for degradation over time.

-

-

III. Frequently Asked Questions (FAQs)

-

Q1: What are the recommended storage conditions for N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide?

-

A1: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant (amber) container in a cool, dark, and dry environment, preferably in a desiccator at 2-8°C. Solutions should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a light-protected container.

-

-

Q2: What are the likely degradation products I should look for?

-

A2: Based on the structure, the primary degradation products to anticipate are:

-

Hydrolysis: 2,4-dimethylaniline and 2-hydroxy-3-nitrobenzoic acid.[1]

-

Reduction: N-(2,4-dimethylphenyl)-3-amino-2-hydroxybenzamide.[1]

-

Photodegradation: A complex mixture of products may be formed, potentially involving rearrangements of the nitro group or reactions involving the phenolic hydroxyl group.

-

-

-

Q3: How can I develop a stability-indicating HPLC method for this compound?

-

A3: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to perform forced degradation studies (see Section IV).[4][5][6] The general steps are:

-

Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Use a high-resolution HPLC column (e.g., a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer like phosphate or formate).

-

Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

-

-

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7]

Objective: To intentionally degrade N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide under various stress conditions to identify potential degradation pathways and products.

General Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For each stress condition, dilute the stock solution with the stressor solution.

-

At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by a suitable HPLC-UV method, and if available, by LC-MS to identify the degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies [4]

| Stress Condition | Reagent and Conditions | Neutralization Step |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Add an equimolar amount of 0.1 M NaOH |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Add an equimolar amount of 0.1 M HCl |

| Oxidative Degradation | 3% H₂O₂ at room temperature | N/A |

| Thermal Degradation | Solid compound at 80°C | N/A |

| Photolytic Degradation | Expose solid compound or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | Protect from light after exposure. |

V. Visualization of Degradation Pathways